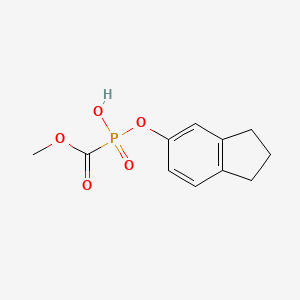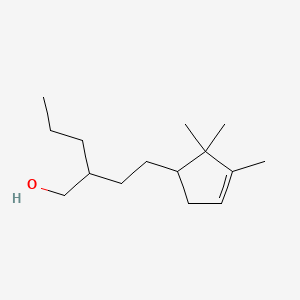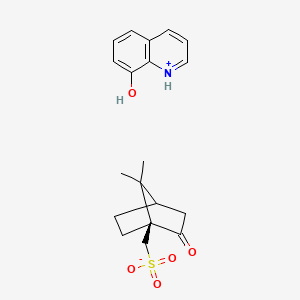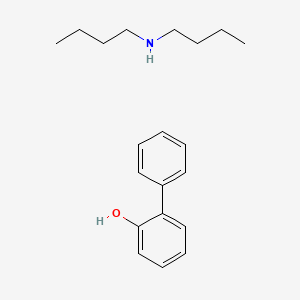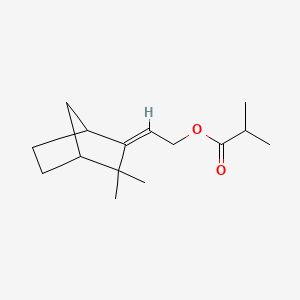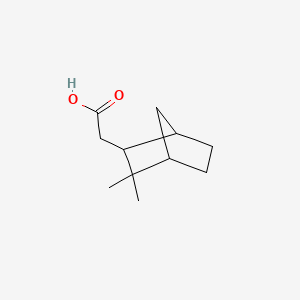
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid: is an organic compound with the molecular formula C11H18O2. It is characterized by a bicyclic structure with two methyl groups attached to the bicycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetic acid or its derivatives. One common method involves the alkylation of bicyclo[2.2.1]heptane with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functional group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but lacks the dimethyl groups.
Norbornane derivatives: These compounds share the bicyclic structure but differ in functional groups and substitutions.
Uniqueness: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid is unique due to the presence of the dimethyl groups, which can influence its reactivity and physical properties. This makes it distinct from other bicyclo[2.2.1]heptane derivatives and valuable for specific applications .
Properties
CAS No. |
39850-65-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2)8-4-3-7(5-8)9(11)6-10(12)13/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
QJZWXXJNTXTQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


